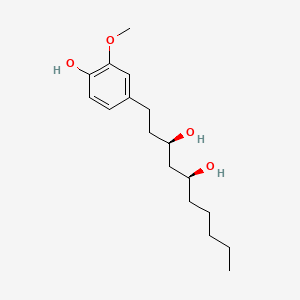

Gingerdiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXKQNMJTHPKBP-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154905-69-8 | |

| Record name | Gingerdiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154905698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GINGERDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9F8U79BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of Gingerdiol and Its Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of gingerdiol and its glucosides, key bioactive compounds found in the rhizome of Zingiber officinale Roscoe (ginger). While less abundant than their gingerol precursors, these compounds are of increasing interest due to their potential pharmacological activities. This document summarizes the current knowledge on their presence in nature, presents available quantitative data, details experimental protocols for their isolation and analysis, and illustrates their biosynthetic pathway and analytical workflow.

Introduction

Gingerols are the most well-known pungent principles in fresh ginger, with[1]-gingerol being the most abundant. Gingerdiols, which are ketone-reduction products of gingerols, represent a class of related compounds with emerging biological interest. Furthermore, recent research has led to the isolation and characterization of glucosidic forms of gingerdiols, suggesting they may serve as precursors or storage forms of the aglycones in the plant. Understanding the natural distribution and concentration of these compounds is crucial for standardization of ginger extracts and for the development of novel therapeutic agents.

Natural Occurrence and Chemical Structures

This compound and its glucosides are naturally occurring compounds primarily found in the rhizomes of Zingiber officinale. The core structure is derived from the corresponding gingerol homologues through the reduction of the β-keto group.

The most prominently identified this compound is (3S,5S)-[1]-gingerdiol . Two novel glucosides of this compound have been isolated from fresh ginger and structurally elucidated as:

-

1-(4-O-β-D-glucopyranosyl-3-methoxyphenyl)-3,5-dihydroxydecane

-

5-O-β-D-glucopyranosyl-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decane

These glucosides are believed to be hydrolyzed to[1]-gingerdiol by endogenous enzymes within the ginger rhizome.

Quantitative Analysis

Direct quantitative data for this compound and its glucosides in ginger rhizomes is limited in the current scientific literature. Most quantitative analyses have focused on the more abundant gingerols and shogaols. However, the concentration of gingerols can provide an indirect measure of the potential pool of precursors for this compound formation.

One study that analyzed a supercritical CO2 extract of organically grown ginger estimated the concentration of [1]-gingediol [2]. It is important to note that this value is from a specific type of extract and may not be representative of concentrations in fresh or differently processed ginger.

| Compound | Plant Material | Extraction Method | Concentration (% of Extract) | Reference |

| [1]-Gingediol | Organically grown ginger rhizome | Supercritical CO2 Extraction | 0.37 ± 0.00 | [2] |

Table 1: Quantitative Data for[1]-Gingediol in a Ginger Extract.

Due to the scarcity of direct quantitative data for gingerdiols, the following table summarizes the concentrations of their direct precursors, the major gingerols, in fresh ginger rhizomes from various studies. This provides context for the potential abundance of gingerdiols.

| Compound | Ginger Genotype/Variety | Geographical Origin | Concentration (µg/g of fresh rhizome) | Analytical Method | Reference |

| [1]-Gingerol | 'Meghalaya Local' | India | 3049 | HPLC | [3] |

| [4]-Gingerol | 'Meghalaya Local' | India | 312 | HPLC | [3] |

| [5]-Gingerol | 'Meghalaya Local' | India | 425 | HPLC | [3] |

| [1]-Gingerol | 'Jamaican' | Australia | Not specified, but highest among 17 clones | HPLC | [6][7] |

| [4]-Gingerol | 'Jamaican' | Australia | Lower concentrations | HPLC | [6][7] |

| [5]-Gingerol | 'Jamaican' | Australia | Lower concentrations | HPLC | [6][7] |

| [1]-Gingerol | Not specified | Costa Rica | 2401 - 4211 | HPLC | [3] |

| [4]-Gingerol | Not specified | Costa Rica | 141 - 1165 | HPLC | [3] |

| [5]-Gingerol | Not specified | Costa Rica | 453 - 1507 | HPLC | [3] |

| [1]-Gingerol | Unpeeled fresh rhizome | Not specified | 752.5 ± 20.3 | HPLC | [8] |

Table 2: Quantitative Data for Major Gingerols (this compound Precursors) in Fresh Ginger Rhizomes.

Experimental Protocols

Isolation of this compound Glucosides from Fresh Ginger Rhizome

This protocol is adapted from the methodology described in the literature for the isolation of novel this compound glucosides.

1. Extraction:

- Homogenize 3 kg of fresh ginger rhizomes in 9 L of methanol (B129727).

- Extract at 4°C for 24 hours.

- Filter the extract and repeat the extraction process twice more with the residue.

- Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous solution.

2. Column Chromatography (Adsorption):

- Apply the concentrated aqueous solution to a column packed with Amberlite XAD-2 resin.

- Wash the column with distilled water to remove polar impurities.

- Elute the glycosidically bound fraction with methanol.

3. Purification by Flash Column Chromatography:

- Evaporate the methanol from the glycosidic fraction.

- Subject the residue to flash column chromatography on an ODS (octadecylsilane) column.

- Elute with a suitable solvent gradient (e.g., methanol-water) to separate the glucosides.

4. Final Purification by Preparative HPLC:

- Further purify the fractions containing the this compound glucosides using preparative High-Performance Liquid Chromatography (HPLC) on an ODS column.

- Monitor the elution using a UV detector.

5. Structural Elucidation:

- Characterize the purified compounds using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC) to confirm their structures.

Quantitative Analysis of Gingerols by HPLC

This protocol provides a general method for the quantification of gingerols, the precursors to gingerdiols.

1. Sample Preparation:

- Freeze-dry fresh ginger rhizomes and grind them into a fine powder.

- Extract a known amount of the powdered ginger (e.g., 1 g) with a suitable solvent such as methanol or ethanol (B145695) (e.g., 10 mL) using ultrasonication or maceration.

- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 40% to 85% acetonitrile in water over 12 minutes.[9]

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector at 280 nm.

- Column Temperature: Maintained at a constant temperature, for example, 30°C.

3. Quantification:

- Prepare standard solutions of authentic[1]-gingerol,[4]-gingerol, and[5]-gingerol of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration for each standard.

- Inject the prepared ginger extract onto the HPLC system.

- Identify the gingerol peaks in the sample chromatogram by comparing their retention times with those of the standards.

- Quantify the amount of each gingerol in the sample by using the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, leading to the formation of gingerols, which are subsequently reduced to gingerdiols.

Caption: Proposed biosynthetic pathway of[1]-gingerdiol and its glucoside from L-phenylalanine.

Experimental Workflow for Isolation and Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and analysis of this compound and its glucosides from ginger rhizomes.

Caption: Workflow for the isolation and analysis of this compound glucosides.

Conclusion

This compound and its glucosides are naturally occurring constituents of Zingiber officinale rhizomes, biosynthetically derived from the more abundant gingerols. While their isolation and structural characterization have been achieved, comprehensive quantitative data on their natural abundance remains an area for future research. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to further investigate these promising bioactive compounds. The provided visualizations of the biosynthetic pathway and experimental workflow offer a clear overview of the key processes involved in their formation and analysis. Further quantitative studies are necessary to fully understand the variability of these compounds in different ginger varieties and under various cultivation and processing conditions, which will be critical for their potential development as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on Chemical Constituents of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gingerol content of diploid and tetraploid clones of ginger (Zingiber officinale Roscoe) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 7. Gingerol content of diploid and tetraploid clones of ginger (Zingiber officinale Roscoe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of 6-Gingerdiol: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingerdiol (B601187), a significant metabolite of the prominent ginger compound 6-gingerol (B72531), has garnered increasing attention in the scientific community for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the stereoisomers of 6-gingerdiol, focusing on their distinct biological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Stereochemistry of 6-Gingerdiol

6-Gingerdiol, scientifically known as 1-(4-hydroxy-3-methoxyphenyl)-decane-3,5-diol, possesses two chiral centers at the C-3 and C-5 positions of its decane (B31447) backbone. This stereochemical complexity gives rise to four possible stereoisomers. However, the predominant and most studied forms, resulting from the metabolic reduction of 6-gingerol, are the diastereomers (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol .[1][2] The specific spatial arrangement of the hydroxyl groups in these stereoisomers plays a crucial role in determining their biological efficacy and interaction with molecular targets.

Synthesis and Separation of Stereoisomers

The preparation of individual 6-gingerdiol stereoisomers is essential for the accurate assessment of their biological activities.

Experimental Protocol: Synthesis and Separation

Synthesis: The diastereomeric mixture of 6-gingerdiol can be synthesized through the reduction of 6-gingerol. A common method involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol.[3]

-

Procedure: 6-gingerol is dissolved in ethanol, and sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

Separation: The resulting mixture of (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol can be separated into individual stereoisomers using preparative high-performance liquid chromatography (HPLC).[3]

-

Stationary Phase: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to achieve separation.[4]

-

Detection: The separated isomers are detected using a UV detector, typically at a wavelength of 280 nm.[5]

Biological Activities of 6-Gingerdiol Stereoisomers

The stereoisomers of 6-gingerdiol exhibit a range of biological activities, with the most prominent being their cytotoxic effects on cancer cells. Emerging evidence also points towards their potential anti-inflammatory and antioxidant properties.

Cytotoxic Activity

The cytotoxic potential of (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol has been evaluated against various cancer cell lines.

Table 1: Cytotoxicity of 6-Gingerdiol Stereoisomers

| Compound | Cell Line | IC50 (µM) | Reference |

| (3R,5S)-6-Gingerdiol | HCT-116 (Human Colon Cancer) | > 200 | [1] |

| H-1299 (Human Lung Cancer) | 200 | [1] | |

| (3S,5S)-6-Gingerdiol | HCT-116 (Human Colon Cancer) | > 200 | [1] |

| H-1299 (Human Lung Cancer) | > 200 | [1] | |

| 6-Gingerol (Parent Compound) | HCT-116 (Human Colon Cancer) | 160.42 | [1] |

| H-1299 (Human Lung Cancer) | 136.73 | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

As indicated in the table, (3R,5S)-6-gingerdiol displays measurable cytotoxic activity against H-1299 lung cancer cells, with an IC50 of 200 µM, whereas the activity of (3S,5S)-6-gingerdiol was weaker.[1] In HCT-116 colon cancer cells, both stereoisomers exhibited weaker cytotoxicity compared to the parent compound, 6-gingerol.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the 6-gingerdiol stereoisomers and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

MTT Assay Workflow

Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory effects of the individual 6-gingerdiol stereoisomers are limited, the parent compound, 6-gingerol, is known to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[6][7] It is plausible that its metabolites, the 6-gingerdiol stereoisomers, contribute to this activity.

Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of Prostaglandin Synthesis: 6-Gingerol has been shown to inhibit the production of pro-inflammatory prostaglandins (B1171923) by targeting COX enzymes.[6] Further research is needed to quantify the specific inhibitory potential of each 6-gingerdiol stereoisomer on COX-1 and COX-2.

-

Modulation of NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory response. 6-Gingerol has been demonstrated to inhibit the activation of NF-κB and various components of the MAPK cascade, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[8][9][10][11][12] The extent to which each 6-gingerdiol stereoisomer modulates these pathways remains an area for active investigation.

References

- 1. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation and preparation of 6-gingerol from molecular distillation residue of Yunnan ginger rhizomes by high-speed counter-current chromatography and the antioxidant activity of ginger oils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 7. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 6-Gingerol Alleviates Neonatal Hypoxic-Ischemic Cerebral and White Matter Injury and Contributes to Functional Recovery [frontiersin.org]

- 9. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [6]-Gingerol Ameliorates ISO-Induced Myocardial Fibrosis by Reducing Oxidative Stress, Inflammation, and Apoptosis through Inhibition of TLR4/MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Gingerol protects intestinal barrier from ischemia/reperfusion-induced damage via inhibition of p38 MAPK to NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide to (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol are two diastereomeric metabolites of[1]-gingerol, the primary pungent constituent of ginger (Zingiber officinale). While structurally similar, their distinct stereochemistry may influence their biological activities and pharmacological properties. This technical guide provides a comprehensive comparison of these two compounds, summarizing their physicochemical properties, synthesis, and known biological effects. Detailed experimental protocols for their synthesis, purification, and analysis are provided, along with visualizations of key chemical transformations and biological assays to aid in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol is presented below. It is important to note that much of the available data comes from studies where these compounds are identified as metabolites of[1]-gingerol.

| Property | (3R,5S)-6-Gingerdiol | (3S,5S)-6-Gingerdiol | Reference(s) |

| IUPAC Name | (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol | (3S,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol | [2][3] |

| Molecular Formula | C₁₇H₂₈O₄ | C₁₇H₂₈O₄ | [2][3] |

| Molecular Weight | 296.4 g/mol | 296.4 g/mol | [2][3] |

| Appearance | Faint yellow oil | White powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Synthesis and Purification

The most common laboratory-scale synthesis of (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol involves the reduction of the ketone group of[1]-gingerol. This reduction is often non-stereoselective, yielding a mixture of the two diastereomers that require subsequent separation.

Experimental Protocol: Reduction of[1]-Gingerol

This protocol is adapted from methodologies described in the literature for the synthesis of 6-gingerdiols.[4]

Materials:

-

[1]-Gingerol

-

Ethanol (B145695) (EtOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve[1]-gingerol (100 mg, 0.34 mmol) in ethanol (10 mL).

-

Add sodium borohydride (38 mg, 1 mmol) to the solution.

-

Monitor the reaction progress using TLC. The reaction is typically complete within 1 hour.

-

Once the reaction is complete, evaporate the solvent in vacuo.

-

Add water (20 mL) to the residue.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, dry over sodium sulfate, filter, and evaporate in vacuo to yield a mixture of (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol as a yellow oil.[4]

Experimental Protocol: Purification of Diastereomers by HPLC

The separation of the diastereomeric mixture is crucial for studying the specific properties of each compound. Preparative HPLC is a commonly used method for this purpose.[4]

Instrumentation:

-

Preparative HPLC system with a suitable C18 column.

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water is typically used. For example, a 50% aqueous acetonitrile solution has been reported to be effective.[4]

Procedure:

-

Dissolve the crude mixture of gingerdiols in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compounds using the specified mobile phase composition and flow rate.

-

Collect the fractions corresponding to each diastereomer, which will have distinct retention times.

-

Evaporate the solvent from the collected fractions to obtain the purified (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential techniques for the structural confirmation of (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol.

NMR Spectroscopy

The primary difference in the NMR spectra of the two diastereomers will be observed in the chemical shifts and coupling constants of the protons and carbons at and near the newly formed chiral center at C-3.

¹³C NMR Spectral Data (in CD₃OD)

| Carbon | (3S,5S)-6-Gingerdiol (δc) | Reference(s) |

| 1 | 32.7 | [6] |

| 2 | 41.3 | [6] |

| 3 | 68.2 | [6] |

| 4 | 42.9 | [6] |

| 5 | 78.8 | [6] |

| 6 | 36.9 | [6] |

| 7 | 26.0 | [6] |

| 8 | 33.1 | [6] |

| 9 | 23.7 | [6] |

| 10 | 14.4 | [6] |

| 1' | 135.4 | [6] |

| 2' | 113.1 | [6] |

| 3' | 148.8 | [6] |

| 4' | 145.4 | [6] |

| 5' | 116.1 | [6] |

| 6' | 121.7 | [6] |

| OMe | 56.3 | [6] |

Note: Detailed ¹H NMR and specific data for (3R,5S)-6-Gingerdiol require access to the full text of cited literature.

Mass Spectrometry

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation patterns of the gingerdiols.

| Compound | Ionization Mode | Observed Ions | Reference(s) |

| [1]-Gingerdiol | ESI+ | [(M+H) – 2H₂O]⁺ at m/z 261.1849 (predominant), weak (M+H)⁺ and [(M+H) – H₂O]⁺ | [7] |

Biological Activities: A Comparative Overview

The primary biological activity that has been directly compared between the two diastereomers is their cytotoxicity against cancer cell lines.

Cytotoxicity

A study by Lv et al. (2012) investigated the cytotoxic effects of (3R,5S)-6-Gingerdiol (referred to as M1) and (3S,5S)-6-Gingerdiol (referred to as M2) against human cancer cell lines.[8]

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| [1]-Gingerol | HCT-116 (Colon Cancer) | 160.42 | [8] |

| (3R,5S)-6-Gingerdiol (M1) | HCT-116 (Colon Cancer) | > 200 | [8] |

| (3S,5S)-6-Gingerdiol (M2) | HCT-116 (Colon Cancer) | > 200 | [8] |

| [1]-Gingerol | H-1299 (Lung Cancer) | Not specified, but showed dose-dependent inhibition | [8] |

| (3R,5S)-6-Gingerdiol (M1) | H-1299 (Lung Cancer) | 200 | [8] |

| (3S,5S)-6-Gingerdiol (M2) | H-1299 (Lung Cancer) | > 200 | [8] |

These findings suggest that (3R,5S)-6-Gingerdiol exhibits greater cytotoxicity against H-1299 lung cancer cells compared to its (3S,5S) diastereomer.[8] However, both metabolites were less potent than the parent compound,[1]-gingerol, against HCT-116 colon cancer cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing cell viability using the MTT assay, as would be employed in studies like Lv et al. (2012).

Materials:

-

Cancer cell lines (e.g., HCT-116, H-1299)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

(3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 0, 25, 50, 100, 150, 200 µM) for a specified duration (e.g., 24 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Signaling Pathways

Currently, there is a lack of specific research detailing the distinct signaling pathways modulated by (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol. Most of the available information pertains to their precursor,[1]-gingerol. It is plausible that the gingerdiols share some mechanisms of action with[1]-gingerol, which is known to influence several key signaling pathways involved in inflammation and cancer.

Known Signaling Pathways Modulated by[1]-Gingerol:

-

NF-κB Pathway: [1]-gingerol has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[2]

-

MAPK Pathway: Modulation of MAPK signaling cascades, such as ERK, p38, and JNK, has been implicated in the anticancer effects of[1]-gingerol.[9]

-

Apoptosis Pathways: [1]-gingerol can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[3]

-

Nrf2 Pathway: [1]-gingerol can activate the Nrf2 antioxidant response element pathway, leading to the expression of protective enzymes.[2]

Further research is required to elucidate whether (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol have differential effects on these or other signaling pathways.

Conclusion and Future Directions

(3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol are important metabolites of[1]-gingerol with demonstrated, albeit stereochemically influenced, biological activities. The available data, particularly on cytotoxicity, suggests that the stereochemistry at the C-3 position plays a role in their pharmacological effects.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Stereoselective Synthesis: Development of efficient and scalable stereoselective synthetic routes to obtain each diastereomer in high purity is essential for in-depth biological studies.

-

Comparative Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of each diastereomer will be crucial for evaluating their therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by each diastereomer will provide insights into their molecular targets and potential therapeutic applications.

-

Broader Biological Screening: A comprehensive evaluation of the anti-inflammatory, antioxidant, and other biological activities of the purified diastereomers is needed to fully understand their pharmacological profiles.

This technical guide serves as a foundational resource for the continued exploration of (3R,5S)-6-Gingerdiol and (3S,5S)-6-Gingerdiol, highlighting the importance of stereochemistry in the biological activity of natural product derivatives.

References

- 1. Enzymic reduction of [6]-gingerol, a major pungent principle of ginger, in the cell-free preparation of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]

- 4. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S,5S)-[6]-Gingerdiol | CAS:143615-76-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gilson.com [gilson.com]

- 8. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Gingerol, an active compound of ginger, attenuates NASH-HCC progression by reprogramming tumor-associated macrophage via the NOX2/Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gingerdiol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerdiol, a significant metabolite of gingerol, is a phenolic compound found in ginger (Zingiber officinale) that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of[1]-gingerdiol, the most prevalent form of this compound. Detailed experimental protocols for its synthesis and characterization, alongside an exploration of its potential signaling pathways based on its precursor,[1]-gingerol, are presented. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Chemical Structure and Identification

This compound encompasses a group of related compounds with varying alkyl chain lengths. The most studied among these is[1]-gingerdiol, which exists as different stereoisomers. The structural details of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol, a common isomer of[1]-gingerdiol, are provided below.

Table 1: Chemical Identification of[1]-Gingerdiol

| Identifier | Value |

| IUPAC Name | (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol[2] |

| Synonyms | [1]-Gingerdiol, (+)-(6)-Gingerdiol[2] |

| Molecular Formula | C₁₇H₂₈O₄[2] |

| SMILES | CCCCC--INVALID-LINK--O)OC)O">C@@HO[2] |

| InChI Key | QYXKQNMJTHPKBP-LSDHHAIUSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties of[1]-Gingerdiol and Related Compounds

| Property | [1]-Gingerdiol | [1]-Gingerol (for reference) |

| Molecular Weight | 296.4 g/mol [2] | 294.39 g/mol [3][4] |

| Melting Point | Not Available | 31 °C[3][4][5] |

| Boiling Point | Not Available | 453 °C[3] |

| pKa (strongest acidic) | Not Available | 10.02 (Predicted)[4] |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide. | Soluble in methanol (B129727) (1mg/mL)[4] |

Experimental Protocols

Synthesis of (3R,5S)-[1]-Gingerdiol and (3S,5S)-[1]-Gingerdiol

[1]-Gingerdiol can be synthesized from its precursor,[1]-gingerol, through reduction.

Protocol:

-

Dissolve[1]-gingerol (100 mg, 0.34 mmol) in 10 mL of ethanol.

-

Add sodium borohydride (B1222165) (NaBH₄) (38 mg, 1 mmol) to the solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (approximately 1 hour), remove the ethanol by evaporation in vacuo.

-

Add 20 mL of water to the residue.

-

Extract the aqueous phase three times with 20 mL of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting product will be a mixture of (3R,5S)-[1]-gingerdiol and (3S,5S)-[1]-gingerdiol, which can be separated by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of[1]-Gingerdiol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized this compound isomers can be confirmed by ¹H and ¹³C NMR spectroscopy. While a complete dataset for[1]-gingerdiol is not available in the cited literature, the general approach involves dissolving the purified compound in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra. The chemical shifts and coupling constants of the protons and carbons would be compared with expected values to confirm the structure.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of[1]-gingerdiol can be determined using mass spectrometry. The fragmentation pattern of[1]-gingerdiol is reported to be similar to that of[1]-gingerol.

Biological Activities and Signaling Pathways

[1]-Gingerdiol has been identified as a major metabolite of[1]-gingerol and has demonstrated cytotoxic effects against human cancer cells. While direct research on the specific signaling pathways of[1]-gingerdiol is limited, the well-documented pathways of its precursor,[1]-gingerol, provide a strong indication of its likely mechanisms of action.

Anticancer Activity

[1]-Gingerdiol has been shown to induce cytotoxicity in human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a suitable density.

-

After cell attachment, treat the cells with varying concentrations of[1]-gingerdiol for 24-48 hours.

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Potential Signaling Pathways

Based on the known mechanisms of[1]-gingerol,[1]-gingerdiol is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

dot

References

- 1. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H28O4 | CID 11369949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Gingerol | 23513-14-6 | FG09324 | Biosynth [biosynth.com]

- 4. 6-Gingerol CAS#: 23513-14-6 [m.chemicalbook.com]

- 5. (6)-gingerol, 23513-14-6 [thegoodscentscompany.com]

Gingerdiol: An In-depth Technical Guide to its In Vivo Formation from 6-Gingerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of 6-gingerol (B72531) to its active metabolite, gingerdiol. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the metabolic pathways, enzymatic processes, and analytical methodologies pertinent to the study of these compounds. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound's role as a significant metabolite of 6-gingerol.

Introduction

6-gingerol, the most abundant pungent constituent in fresh ginger (Zingiber officinale), is attributed with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Upon oral administration, 6-gingerol undergoes extensive biotransformation, leading to the formation of various metabolites.[1][2] Among these, the reduction of the ketone group in 6-gingerol to form gingerdiols is a major metabolic pathway.[3] Specifically, two primary diastereomers, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, have been identified as significant metabolites in both in vitro and in vivo systems.[1][4] Understanding the conversion of 6-gingerol to this compound is crucial for elucidating the mechanisms behind ginger's bioactivities and for the development of ginger-based therapeutic agents.

In Vivo Metabolism of 6-Gingerol to this compound

The biotransformation of 6-gingerol is a complex process involving both Phase I and Phase II metabolic reactions, primarily occurring in the liver and intestines.[2][5]

Phase I Metabolism: The Genesis of this compound

The formation of this compound from 6-gingerol is a Phase I metabolic reaction, specifically a ketone reduction.[3] This conversion is catalyzed by cytosolic reductases and potentially by certain cytochrome P450 (CYP) enzymes.[6][7]

-

Hydrogenation: The primary pathway for this compound formation is the hydrogenation of the keto group on the alkyl chain of 6-gingerol.[2]

-

Other Phase I Reactions: Besides reduction, 6-gingerol can also undergo hydroxylation and demethylation, catalyzed by various CYP enzymes, including CYP1A2 and CYP2C19.[6][8]

Phase II Metabolism: Conjugation and Excretion

Following Phase I metabolism, 6-gingerol and its metabolites, including this compound, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion.[2]

-

Glucuronidation: This is a major Phase II pathway for 6-gingerol. The phenolic hydroxyl group and the aliphatic hydroxyl group of gingerol and its metabolites can be conjugated with glucuronic acid. This reaction is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being the main enzymes involved in the liver.[9][10]

-

Sulfation: Sulfation is another significant conjugation pathway. Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to 6-gingerol. Several SULT isoforms, including SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1, have been shown to have activity towards 6-gingerol.[5][11]

The following diagram illustrates the primary metabolic pathway from 6-gingerol to this compound.

Quantitative Data on 6-Gingerol and this compound Pharmacokinetics

The pharmacokinetics of 6-gingerol and its metabolites have been investigated in both humans and rats. A consistent finding is the rapid metabolism of 6-gingerol, often resulting in low or undetectable levels of the free compound in plasma, with its conjugates and metabolites like this compound being more prominent.[12][13][14]

Pharmacokinetic Parameters in Humans

| Analyte | Dose | Cmax (µg/mL) | Tmax (min) | T½ (h) | Reference |

| 6-Gingerol Glucuronide | 2.0 g ginger extract | 0.85 ± 0.43 | 65.6 ± 44.4 | < 2 | [15][16] |

| 8-Gingerol Glucuronide | 2.0 g ginger extract | 0.23 ± 0.16 | 73.1 ± 29.4 | < 2 | [15][16] |

| 10-Gingerol Glucuronide | 2.0 g ginger extract | 0.53 ± 0.40 | 75.0 ± 27.8 | < 2 | [15][16] |

| 6-Shogaol (B1671286) Glucuronide | 2.0 g ginger extract | 0.15 ± 0.12 | 65.6 ± 22.6 | < 2 | [15][16] |

| Free 10-Gingerol | 2.0 g ginger extract | 0.0095 ± 0.0022 | 60 | - | [12][17] |

| Free 6-Shogaol | 2.0 g ginger extract | 0.0136 ± 0.0069 | 60 | - | [12][17] |

Note: Free 6-gingerol is often undetectable in human plasma after oral administration.[12][13]

Pharmacokinetic Parameters in Rats

| Analyte | Dose | Cmax (µg/mL) | Tmax (min) | T½ (h) | Reference |

| 6-Gingerol | 3 mg/kg (i.v.) | - | - | 0.12 | [18] |

| 6-Gingerol | 400 mg/kg ginger extract (oral) | 0.255 ± 0.045 | 10 | 1.77 | [14][19] |

| 8-Gingerol | 400 mg/kg ginger extract (oral) | - | - | - | [14] |

| 10-Gingerol | 400 mg/kg ginger extract (oral) | - | - | - | [14] |

Note: Intravenous (i.v.) administration data is included for comparison of half-life. Oral administration leads to rapid metabolism and lower plasma concentrations of the parent compound.

Experimental Protocols

This section details common methodologies for the in vivo and in vitro analysis of 6-gingerol metabolism.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of 6-gingerol and its metabolites after oral administration.

Animal Model: Male Sprague-Dawley rats are commonly used.[14][20]

Protocol:

-

Dosing: A solution or suspension of 6-gingerol or ginger extract is administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation (Plasma):

-

To an aliquot of plasma, an internal standard is added.

-

For the analysis of conjugated metabolites, enzymatic hydrolysis is performed using β-glucuronidase and sulfatase.[12]

-

Proteins are precipitated using a solvent like acetonitrile (B52724).

-

The sample is centrifuged, and the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.

-

-

Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and selectivity.[3][21]

In Vitro Metabolism using Liver Microsomes

Objective: To identify the metabolites of 6-gingerol and the enzymes responsible for their formation.

System: Human or rat liver microsomes.[6][23]

Protocol:

-

Incubation Mixture: A typical incubation mixture contains:

-

Liver microsomes

-

6-gingerol (substrate)

-

NADPH regenerating system (for Phase I reactions) or UDPGA (for glucuronidation)

-

Phosphate buffer (to maintain pH)

-

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed.

-

Analysis: HPLC-MS/MS is used to identify and quantify the parent compound and its metabolites.

The following diagram outlines a typical experimental workflow for analyzing 6-gingerol metabolites.

Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, 6-gingerol has been shown to modulate several key cellular signaling pathways. It is plausible that this compound, as a major metabolite, contributes to these effects.

One notable pathway influenced by 6-gingerol is the AdipoR1/AMPK signaling pathway , which is crucial for regulating cellular energy metabolism.[24]

-

Adiponectin Receptor 1 (AdipoR1): 6-gingerol can directly interact with AdipoR1.[24]

-

AMP-activated protein kinase (AMPK): Activation of AdipoR1 leads to the phosphorylation and activation of AMPK.

-

Downstream Effects: Activated AMPK can then phosphorylate downstream targets to:

-

Increase glucose uptake and fatty acid oxidation.

-

Enhance mitochondrial biogenesis.

-

Reduce lipid accumulation.[24]

-

The diagram below depicts the AdipoR1/AMPK signaling pathway.

Conclusion

This compound is a primary and pharmacologically relevant metabolite of 6-gingerol. Its formation through ketone reduction represents a significant step in the in vivo biotransformation of ginger's main pungent compound. The extensive Phase I and Phase II metabolism of 6-gingerol highlights the importance of considering its metabolites when evaluating the overall biological effects of ginger. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of ginger and its derivatives. A thorough understanding of the metabolic fate of 6-gingerol is essential for the rational design of future studies and the development of novel ginger-based pharmaceuticals.

References

- 1. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective glucuronidation of gingerols by human liver microsomes and expressed UDP-glucuronosyltransferase enzymes: reaction kinetics and activity correlation analyses for UGT1A9 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfation of 6-Gingerol by the Human Cytosolic Sulfotransferases: A Systematic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.psu.edu [pure.psu.edu]

- 17. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of [6]-gingerol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plasma pharmacokinetics, tissue distribution and excretion study of 6-gingerol in rat by liquid chromatography-electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microsomal hydroxylation and glucuronidation of [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 6-Gingerol improves lipid metabolism disorders in skeletal muscle by regulating AdipoR1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Gingerdiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerdiols, a class of phenolic compounds found in ginger (Zingiber officinale), and their synthetic derivatives have garnered significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of gingerdiol derivatives, with a focus on their anti-inflammatory, anti-platelet, antioxidant, and anticancer activities. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways involved in their mechanism of action.

Introduction

Ginger has been used for centuries in traditional medicine for its diverse therapeutic properties. The rhizome of Zingiber officinale contains a variety of bioactive compounds, including gingerols, shogaols, and gingerdiols. Gingerdiols are structurally related to gingerols and are formed through the reduction of the keto group in the alkyl chain of gingerols.[1] This structural modification influences their biological activity, leading to a unique pharmacological profile. This guide will delve into the specific pharmacological actions of this compound derivatives, providing researchers and drug development professionals with a consolidated resource of their therapeutic potential.

Pharmacological Activities and Quantitative Data

This compound derivatives exhibit a range of biological activities. The following sections summarize their key pharmacological effects, with quantitative data presented for comparative analysis.

Anti-inflammatory Activity

This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Target | IC50 | Reference |

| [2]-Gingerdiol | COX-2 Inhibition | COX-2 | Moderately weaker than[2]-Gingerol | [3] |

| 8-Gingerdiol | COX-2 Inhibition | COX-2 | Moderately weaker than[2]-Gingerol | [3] |

Note: Specific IC50 values for gingerdiols in COX-2 inhibition assays are not consistently reported in the literature, but their activity is noted in comparison to other ginger compounds.

Anti-platelet Activity

A significant area of investigation for this compound derivatives is their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular health. The primary mechanism is often attributed to the inhibition of cyclooxygenase-1 (COX-1).[4]

Table 2: Anti-platelet and COX-1 Inhibitory Activity of this compound Derivatives

| Compound | Assay | Agonist | IC50 (µM) | Reference |

| [5]-Gingerdiol Epimer 1 (Compound 5) | Anti-platelet Aggregation | Arachidonic Acid | >100 | [6] |

| [5]-Gingerdiol Epimer 2 (Compound 6) | Anti-platelet Aggregation | Arachidonic Acid | >100 | [6] |

| [7]-Paradol (related structure) | Anti-platelet Aggregation | Arachidonic Acid | 3 - 7 | [5] |

| [7]-Paradol (related structure) | COX-1 Inhibition | - | 4 ± 1 | [5][8] |

| Aspirin (Positive Control) | Anti-platelet Aggregation | Arachidonic Acid | 20 ± 11 | [5] |

Antioxidant Activity

This compound derivatives possess notable antioxidant properties, contributing to their overall therapeutic potential by combating oxidative stress.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 | Reference |

| [5]-Gingerdiol Epimer 1 (Compound 5) | DPPH Radical Scavenging | 16.8 ± 0.9 µM | [6] |

| [5]-Gingerdiol Epimer 2 (Compound 6) | DPPH Radical Scavenging | 28.4 ± 1.2 µM | [6] |

| Ascorbic Acid (Positive Control) | DPPH Radical Scavenging | 19.7 ± 0.5 µM | [6] |

Anticancer Activity

Emerging research indicates that this compound derivatives can inhibit the proliferation of various cancer cell lines.

Table 4: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Diacetoxy-6-gingerdiol | Nucleus Pulposus Cells | - | - | [9] |

| [5]-Gingerol (precursor) | Human Breast Cancer (MCF-7) | MTT Assay | 34.8 µg/ml | [10] |

| [5]-Gingerol (precursor) | Human Breast Cancer (MDA-MB-231) | MTT Assay | 32.53 µg/ml | [10] |

| 1-Dehydro-6-gingerdione | Human Breast Cancer (MDA-MB-231) | MTT Assay | 71.13 µM | [11] |

Note: Data on the direct anticancer activity of gingerdiols is still emerging. Data for the precursor[5]-gingerol and a related dione (B5365651) are included for context.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the pharmacological activities of this compound derivatives.

Anti-platelet Aggregation Assay (Arachidonic Acid-Induced)

This assay measures the ability of a compound to inhibit platelet aggregation induced by arachidonic acid.

-

Blood Collection and Preparation: Collect human blood into tubes containing 3.8% sodium citrate. Centrifuge at 240 x g for 10 minutes to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP).[12]

-

Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 250,000/mm³) using autologous PPP.[13]

-

Aggregation Measurement: Use a platelet aggregometer. Set 100% aggregation with PPP and 0% with PRP.[14]

-

Assay Procedure:

-

Pipette 450 µL of PRP into a cuvette with a stir bar and incubate at 37°C for 1-3 minutes.[13]

-

Add the test compound (this compound derivative) at various concentrations and incubate for a specified time (e.g., 3 minutes).

-

Add 50 µL of arachidonic acid solution (e.g., 100 µM final concentration) to induce aggregation.[6]

-

Record the change in light transmittance for a set period.

-

-

Data Analysis: Calculate the percentage inhibition of aggregation compared to a vehicle control and determine the IC50 value.

Cyclooxygenase-1 (COX-1) Inhibition Assay

This assay determines the inhibitory effect of a compound on the COX-1 enzyme.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin, and a solution of L-epinephrine.[15] Dilute the COX-1 enzyme to the working concentration.

-

Assay Procedure:

-

In a reaction tube or well, combine the reaction buffer, hematin, and L-epinephrine.[15]

-

Add the COX-1 enzyme solution and incubate briefly.

-

Add the test compound (this compound derivative) at various concentrations and pre-incubate at 37°C for 10 minutes.[15]

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

-

Detection: The product of the COX-1 reaction (e.g., Prostaglandin G2) can be measured using various methods, including fluorometric or colorimetric detection kits, or by LC-MS/MS for specific prostanoids.[15][16]

-

Data Analysis: Calculate the percentage of COX-1 inhibition relative to a control without the inhibitor and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare a series of dilutions of the test compound.[1]

-

Assay Procedure:

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[1]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[18]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus can be used to determine the cytotoxic effects of a compound.[19]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.[19]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Gingerol, a precursor to this compound, has been shown to inhibit the NF-κB signaling pathway.[20][21] It is plausible that gingerdiols exert their anti-inflammatory effects through a similar mechanism. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and migration, and its dysregulation is common in cancer. Gingerol and its derivatives have been shown to inhibit this pathway, thereby reducing cancer cell viability and enhancing the efficacy of chemotherapeutic agents.[22][23][24]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Workflow for Pharmacological Evaluation

A typical workflow for assessing the pharmacological profile of a novel this compound derivative is outlined below.

Caption: General experimental workflow for evaluating this compound derivatives.

Conclusion

This compound derivatives represent a promising class of natural product-derived compounds with a multifaceted pharmacological profile. Their demonstrated anti-inflammatory, anti-platelet, antioxidant, and anticancer activities warrant further investigation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the continued exploration of this compound derivatives as potential therapeutic agents. Future research should focus on elucidating the structure-activity relationships, optimizing their pharmacokinetic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effective anti-platelet and COX-1 enzyme inhibitors from pungent constituents of ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. helena.com [helena.com]

- 14. coachrom.com [coachrom.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. marinebiology.pt [marinebiology.pt]

- 18. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 10-Gingerol Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on Gingerdiol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerdiol, a metabolite of the prominent ginger compound 6-gingerol (B72531), is emerging as a molecule of interest in the exploration of the therapeutic potential of ginger. Preliminary in vitro studies have begun to shed light on its bioactivity, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a consolidated overview of the existing in vitro research on this compound, with a focus on its cytotoxic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, oncology, and natural product-based drug discovery.

Cytotoxic Bioactivity of this compound

In vitro investigations have primarily focused on the cytotoxic effects of two stereoisomers of 6-gingerdiol: (3R,5S)-6-gingerdiol (designated as M1) and (3S,5S)-6-gingerdiol (designated as M2). These compounds have been identified as major metabolites of 6-gingerol in human cancer cell lines.[1][2]

Quantitative Data on Cytotoxicity

The cytotoxic activity of this compound has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, have been determined for (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol in human non-small cell lung carcinoma (H-1299) and human colon cancer (HCT-116) cell lines after a 24-hour treatment period.[2]

| Compound | Cell Line | IC50 (µM) | Citation |

| (3R,5S)-6-gingerdiol (M1) | H-1299 | 200 | [2] |

| (3S,5S)-6-gingerdiol (M2) | H-1299 | > 200 | [2] |

| (3R,5S)-6-gingerdiol (M1) | HCT-116 | > 200 | [2] |

| (3S,5S)-6-gingerdiol (M2) | HCT-116 | > 200 | [2] |

| 6-Gingerol (Parent Compound) | HCT-116 | 160.42 | [2] |

These data indicate that (3R,5S)-6-gingerdiol exhibits measurable cytotoxic activity against H-1299 lung cancer cells, with an IC50 value of 200 µM.[2] In HCT-116 colon cancer cells, both this compound metabolites showed weaker activity compared to the parent compound, 6-gingerol.[2]

Experimental Protocols

Cell Culture

-

Cell Lines: Human non-small cell lung carcinoma (H-1299) and human colon cancer (HCT-116) cells were utilized.[2]

-

Culture Medium: Both cell lines were cultured in McCoy's 5A medium.[2]

-

Supplements: The medium was supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% glutamine.[2]

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[2]

Purification and Identification of this compound Metabolites

-

Incubation: 6-gingerol was incubated with H-1299 cells for 48 hours.[1]

-

Extraction: The culture medium was collected and subjected to purification.[1]

-

Purification: The major metabolites were purified from the culture medium using a Sephadex LH-20 column followed by preparative thin-layer chromatography (TLC).[1]

-

Structural Elucidation: The structures of the purified metabolites, (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2), were determined by analyzing their 1H, 13C, and 2D NMR (HMQC and HMBC) spectra and by comparison with existing literature data.[1]

MTT Assay for Cell Viability

-

Cell Seeding: H-1299 and HCT-116 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of (3R,5S)-6-gingerdiol, (3S,5S)-6-gingerdiol, or 6-gingerol (0, 25, 50, 100, 150, and 200 µM) for 24 hours.[2]

-

MTT Addition: After the treatment period, MTT solution was added to each well.

-

Incubation: The plates were incubated for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[2]

-

Solubilization: The MTT-containing medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan precipitate.[2]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The absorbance reading is directly proportional to the number of viable cells.[2]

-

Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

While direct in vitro studies elucidating the specific signaling pathways modulated by this compound are limited, its cytotoxic effects suggest a potential to induce apoptosis (programmed cell death). The parent compound, 6-gingerol, is known to induce apoptosis through various signaling cascades.[3][4] Based on the observed cytotoxicity of this compound, a logical workflow for its initial in vitro evaluation and a proposed mechanism of action can be conceptualized.

Based on the known mechanisms of its precursor, 6-gingerol, and the observed cytotoxic effects, a putative signaling pathway for this compound-induced apoptosis can be proposed. This proposed pathway warrants further experimental validation.

Conclusion and Future Directions

The preliminary in vitro data on this compound highlight its potential as a cytotoxic agent, particularly the (3R,5S)-6-gingerdiol stereoisomer, against human lung cancer cells. However, the current body of research is in its nascent stages. To fully elucidate the therapeutic potential of this compound, further in-depth studies are imperative.

Future research should focus on:

-

Expanding the Scope of Bioactivity: Investigating other potential bioactivities of this compound, such as anti-inflammatory, antioxidant, and immunomodulatory effects, using relevant in vitro models (e.g., macrophage cell lines for inflammation studies).

-

Elucidating Molecular Mechanisms: Conducting comprehensive studies to identify the specific signaling pathways and molecular targets modulated by this compound that lead to its observed cytotoxic effects. This would involve techniques such as Western blotting, RT-PCR, and flow cytometry to assess markers of apoptosis, cell cycle arrest, and other relevant cellular processes.

-

Broader Cell Line Screening: Evaluating the cytotoxic effects of this compound across a wider panel of cancer cell lines to determine its spectrum of activity and potential for targeted therapies.

-

Structure-Activity Relationship Studies: Synthesizing and testing various analogs of this compound to understand the structural features crucial for its bioactivity, which could guide the development of more potent derivatives.

References

- 1. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Mechanisms Are Involved in 6-Gingerol-Induced Cell Growth Arrest and Apoptosis in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Gingerdiol from Ginger Rhizome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) rhizome is a rich source of bioactive phenolic compounds, among which gingerdiols have garnered interest for their potential pharmacological activities. As ketone-reduction products of gingerols, gingerdiols are present in smaller quantities, making their efficient extraction and purification a key step for further research and development.[1][2] These application notes provide a detailed protocol for the solvent extraction of gingerdiol from ginger rhizome, compiled from established methodologies for related compounds.

Data Presentation

Table 1: Overview of Relevant Compounds in Ginger Rhizome

| Compound Class | Key Examples | Typical Relative Abundance | Notes |

| Gingerols | [3]-gingerol,[4]-gingerol,[5]-gingerol | Major pungent components | Precursors to shogaols and gingerdiols. |

| Shogaols | [3]-shogaol,[4]-shogaol,[5]-shogaol | Predominant in dried ginger | Formed through dehydration of gingerols. |

| Gingerdiols | [3]-gingerdiol,[4]-gingerdiol,[5]-gingerdiol | Minor components (approx. 1-10% of gingerols and shogaols) [2] | Ketone-reduction products of gingerols.[1] |

| Gingerdiones | [3]-gingerdione,[5]-gingerdione | Minor components | --- |

| Paradols | [3]-paradol | Minor components | --- |

Table 2: Comparison of Solvent Extraction Parameters for Gingerol and Related Compounds

| Extraction Method | Solvent System | Temperature | Duration | Key Findings/Yield | Reference |

| Maceration | 95% Ethanol | Room Temperature | Not specified | Effective for extracting gingerol oleoresin. | [6] |

| Microwave-Assisted Extraction (MAE) | 87% Ethanol in water | 100°C | 5 minutes | Optimal for total gingerol and shogaol extraction. | [7] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 65°C | 11 minutes | Optimized for polyphenol extraction. | |

| Cold Extraction | Methanol (B129727) | 4°C | 24 hours | Used for the extraction of this compound glucosides. | |

| Soxhlet Extraction | Ethanol | Boiling point | 9 hours | High extraction yield for ginger oleoresin.[8] | [8] |

Experimental Protocols

This protocol is a composite methodology adapted from established procedures for the extraction of gingerols and the purification of this compound-related compounds.

Preparation of Ginger Rhizome

-

Sourcing: Obtain fresh, high-quality ginger rhizomes (Zingiber officinale).

-

Cleaning: Thoroughly wash the rhizomes with distilled water to remove any soil and surface contaminants.

-

Slicing and Drying: Thinly slice the rhizomes and dry them in a convection oven at a controlled temperature (40-50°C) to a constant weight. This prevents the thermal degradation of gingerols into shogaols.

-

Grinding: Grind the dried ginger slices into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

Solvent Extraction of Crude this compound-Containing Extract

This protocol utilizes cold methanol extraction to minimize the degradation of thermally sensitive compounds.

-

Maceration:

-

Place 100 g of the dried ginger powder into a 2 L flask.

-

Add 1 L of methanol to the flask.

-

Seal the flask and macerate the mixture for 24 hours at 4°C with continuous stirring.

-

-

Filtration:

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the solid residue.

-

-

Repeated Extraction:

-

Transfer the residue back to the flask and repeat the maceration and filtration steps two more times with fresh methanol.

-

-

Solvent Evaporation:

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous crude extract.

-

Purification of Gingerdiols

This multi-step chromatographic process is adapted from a protocol for purifying related glucosides and can be optimized for this compound isolation.

-

Column Chromatography (Amberlite XAD-2):

-

Dissolve the crude extract in a minimal amount of the concentrated aqueous solution.

-

Load the solution onto an Amberlite XAD-2 resin column.

-

Wash the column with distilled water to remove highly polar impurities.

-

Elute the fraction containing gingerdiols and other phenolics with methanol.

-

Concentrate the methanol eluate under reduced pressure.

-

-

Flash Column Chromatography (ODS Resin):

-

Subject the concentrated eluate to flash column chromatography on an ODS (C18) resin.

-

Perform a stepwise elution with increasing concentrations of methanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 70%, 80%, 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions rich in gingerdiols.

-

-